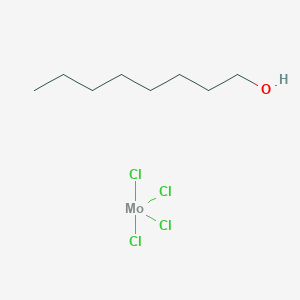

Octan-1-ol--tetrachloromolybdenum (1/1)

Description

BenchChem offers high-quality Octan-1-ol--tetrachloromolybdenum (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octan-1-ol--tetrachloromolybdenum (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

85128-62-7 |

|---|---|

Molecular Formula |

C8H18Cl4MoO |

Molecular Weight |

368.0 g/mol |

IUPAC Name |

octan-1-ol;tetrachloromolybdenum |

InChI |

InChI=1S/C8H18O.4ClH.Mo/c1-2-3-4-5-6-7-8-9;;;;;/h9H,2-8H2,1H3;4*1H;/q;;;;;+4/p-4 |

InChI Key |

XUUBXYVKQRJUHY-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCCO.Cl[Mo](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Octan 1 Ol Tetrachloromolybdenum 1/1

Strategies for the Synthesis of Tetrachloromolybdenum Precursors

The generation of a stable and reactive source of molybdenum(IV) is the critical first step in the synthesis of its coordination complexes. Due to the challenges in handling simple molybdenum(IV) halides, two primary strategies have been developed: the preparation of stabilized, anhydrous MoCl₄ adducts and the in situ generation of the active Mo(IV) species.

Preparation of Anhydrous MoCl₄ or Related Mo(IV) Halide Species

Anhydrous molybdenum tetrachloride (MoCl₄) is a polymeric solid that is highly sensitive to moisture and has low solubility in non-coordinating solvents, making it a challenging starting material. Consequently, monomeric adducts with neutral ligands are more commonly employed as precursors. These adducts are typically prepared by the reduction of molybdenum pentachloride (MoCl₅).

Commonly used precursors include complexes with nitriles or ethers. For example, the reaction of MoCl₅ with acetonitrile (B52724) can yield trans-[MoCl₄(MeCN)₂]. rsc.org Similarly, ethers can serve as both the reducing agent and the ligand. The reaction of MoCl₅ with an excess of dimethyl ether in a non-coordinating solvent like dichloromethane (B109758) has been shown to produce MoCl₄(OMe₂)₂ in good yield. rsc.org These adducts are more soluble and easier to handle than polymeric MoCl₄, serving as convenient entry points for ligand substitution reactions. The synthesis of these moisture-sensitive compounds requires stringent anhydrous conditions, involving oven-dried or flame-dried glassware and the use of an inert atmosphere (e.g., nitrogen or argon). units.it

Table 1: Common Tetrachloromolybdenum(IV) Precursors and Their Synthesis

| Precursor Complex | Synthesis Method | Reference |

|---|---|---|

| trans-[MoCl₄(MeCN)₂] | Reaction of MoCl₅ with acetonitrile. | rsc.org |

| MoCl₄(OMe₂)₂ | Reaction of MoCl₅ with excess dimethyl ether in dichloromethane. | rsc.org |

| [MoCl₄(THT)₂] (THT = tetrahydrothiophene) | Treatment of trans-[MoCl₄(MeCN)₂] with THT in CH₂Cl₂. | rsc.org |

In Situ Generation of Active Mo(IV) Species

An alternative to isolating a stable Mo(IV) precursor is to generate the active species in situ. This approach involves reducing a higher-valent molybdenum species, typically MoCl₅, in the presence of the desired ligand or in a coordinating solvent that can stabilize the resulting Mo(IV) center. This method circumvents the need to handle the often-unstable intermediate Mo(IV) complexes.

For instance, Mo(IV) complexes with thio- and seleno-ethers have been successfully synthesized by reacting MoCl₅ directly with an excess of the ligand in acetonitrile. rsc.org In this process, the solvent and/or the ligand can facilitate the reduction of Mo(V) to Mo(IV). This strategy is particularly useful when the target complex is more stable than the precursor that would otherwise be used. The in situ approach simplifies the synthetic procedure and can lead to the formation of complexes that may not be accessible through stepwise ligand exchange pathways. mit.edu

Direct Coordination Synthesis Routes

Once a suitable Mo(IV) source is obtained, the formation of the Octan-1-ol--tetrachloromolybdenum (1/1) complex is achieved through a direct coordination reaction. This process involves the displacement of weakly bound ligands from a precursor complex or the direct reaction with an in situ generated Mo(IV) species.

Reaction Pathways with Octan-1-ol

The reaction of high-valent transition metal chlorides with alcohols is a well-established route to forming metal-alkoxide and metal-alcohol adducts. core.ac.uk For the synthesis of Octan-1-ol--tetrachloromolybdenum (1/1), a plausible pathway involves a ligand substitution reaction. Starting with a stabilized precursor such as [MoCl₄(MeCN)₂], the addition of octan-1-ol would lead to the displacement of the more weakly coordinated acetonitrile ligands.

The reaction can be represented as: [MoCl₄(MeCN)₂] + C₈H₁₇OH → [MoCl₄(C₈H₁₇OH)(MeCN)] + MeCN Further substitution could occur, but by controlling the stoichiometry, the mono-adduct can be favored.

Another potential route involves the direct reaction of MoCl₅ with octan-1-ol. While reactions of MoCl₅ with alcohols can sometimes lead to Mo(V) chloro-alkoxide complexes, reduction to Mo(IV) can also occur, particularly under specific reaction conditions. core.ac.ukresearchgate.net In such a scenario, the alcohol may play a dual role as both a ligand and a reducing agent, leading directly to the desired Mo(IV)-alcohol complex.

Stoichiometric Control and Ligand-to-Metal Ratios

The stoichiometry of the final complex, "Octan-1-ol--tetrachloromolybdenum (1/1)," indicates a 1:1 molar ratio between the octan-1-ol ligand and the tetrachloromolybdenum core. Achieving this specific composition requires careful control over the reaction conditions, most importantly the ratio of reactants.

In a typical synthesis, the Mo(IV) precursor would be treated with a precisely controlled amount of octan-1-ol. Using a 1:1 molar ratio of the alcohol to the molybdenum precursor is the logical starting point. However, the formation of di- or poly-substituted species, [MoCl₄(C₈H₁₇OH)ₓ], is a potential side reaction. To minimize the formation of these higher-coordinate species, it is common practice to add the ligand (octan-1-ol) slowly to a solution of the metal precursor. This ensures that the concentration of the free ligand remains low throughout the reaction, favoring the formation of the 1:1 adduct. Conversely, using a large excess of the molybdenum precursor could also favor the mono-substituted product but would be less atom-economical. The precise control of stoichiometry is fundamental to isolating the target compound in high purity.

Alternative Synthetic Approaches

The synthesis of molybdenum complexes, such as Octan-1-ol--tetrachloromolybdenum (1/1), can be approached through various methodologies that offer flexibility in starting materials and reaction conditions. These alternatives are crucial for optimizing yield, purity, and accessibility to the desired compound. Key strategies include manipulating the oxidation state of the molybdenum center, introducing ligands through substitution reactions, and employing non-traditional synthesis techniques like solvothermal and mechanochemical methods.

Molybdenum is notable for its ability to exist in a wide range of oxidation states, from -2 to +6, a property that is central to its diverse chemistry. scripps.edu The synthesis of a target complex in a specific oxidation state, such as the presumed Mo(IV) in tetrachloromolybdenum complexes, can be achieved by starting with a precursor in either a higher or lower oxidation state and inducing a redox transformation.

Reduction from Higher Oxidation States: A common strategy involves the reduction of readily available, higher-valent molybdenum halides like molybdenum(V) chloride (MoCl₅) or molybdenum(VI) precursors. The reduction of Mo(V) is a well-established route to Mo(IV) species. For instance, the synthesis of the versatile precursor complex [MoCl₄(THF)₂] (tetrakis(tetrahydrofuran)molybdenum(IV) chloride) is accomplished by the reduction of MoCl₅. This reduction can be carried out using various reducing agents, including coarse tin powder or even more subtle reductants like acetonitrile. nih.govacs.org The resulting Mo(IV) complex can then serve as a direct precursor for reaction with octan-1-ol. The general principle involves the controlled one-electron reduction of the Mo(V) center, as depicted in the following generalized reaction:

Mo(V)Cl₅ + Reductant → Mo(IV)Cl₄-Lₓ (where L is a coordinating solvent or ligand)

This approach is advantageous as it starts from a common and commercially available molybdenum source. The choice of reductant and solvent system is critical to prevent over-reduction to lower oxidation states like Mo(III).

Oxidation from Lower Oxidation States: Conversely, precursors with molybdenum in lower oxidation states, such as Mo(II) or Mo(III), can be oxidized to the Mo(IV) state. For example, molybdenum(II) carbonyl halides, derived from the halogenation of molybdenum hexacarbonyl, can serve as starting points. wikipedia.org While less common for preparing simple halide-alcohol adducts, controlled oxidation offers a pathway where the ligand sphere can be constructed at a lower oxidation state before being adjusted to the final Mo(IV) state. Such reactions often require mild oxidants to avoid the formation of high-valent oxo-molybdenum species, which are thermodynamically very stable. acs.org

| Precursor | Initial Mo Oxidation State | Target Mo Oxidation State | Typical Reagents/Conditions | Reference |

| Molybdenum(V) chloride (MoCl₅) | +5 | +4 | Reduction with tin, acetonitrile, or via disproportionation | nih.gov, acs.org |

| Molybdenum hexacarbonyl (Mo(CO)₆) | 0 | +2 | Halogenation to form Mo(II) carbonyl halides, followed by oxidation | wikipedia.org |

| MoCl₃(THF)₃ | +3 | +4 | Disproportionation or reaction with mild oxidants | acs.org |

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry and a primary method for synthesizing the target complex from a suitable precursor. chemguide.co.uk In the context of preparing Octan-1-ol--tetrachloromolybdenum (1/1), the most direct route involves the substitution of a weakly bound neutral ligand from a pre-formed tetrachloromolybdenum(IV) core with octan-1-ol.

A prime example of a suitable precursor is [MoCl₄(L)₂], where L is a labile ligand such as tetrahydrofuran (B95107) (THF) or acetonitrile (MeCN). These solvent ligands are coordinated to the molybdenum center but can be readily displaced by other Lewis bases. The reaction with an alcohol like octan-1-ol would proceed as follows:

[MoCl₄(THF)₂] + CH₃(CH₂)₇OH → [MoCl₄(HO(CH₂)₇CH₃)] + THF + other products

This reaction is typically driven by the relative coordinating ability of the incoming ligand and by controlling reaction conditions, such as temperature and reactant concentrations. While simple alcohols can be oxidized by some high-valent molybdenum species, the Mo(IV) center is generally less oxidizing than Mo(V) or Mo(VI), making the isolation of the alcohol adduct feasible. nih.gov In some cases, the reaction of a molybdenum chloride with an alkoxide can lead to disproportionation, yielding a mixture of Mo(III) and Mo(V) species, highlighting the need for careful control of reaction conditions. acs.orgnih.gov

| Precursor Complex | Labile Ligand(s) | Incoming Ligand | Product Type | Reference |

| [MoCl₄(THF)₂] | Tetrahydrofuran (THF) | tert-Butoxide | Disproportionation to Mo(III) and Mo(V) alkoxides | acs.org, nih.gov |

| [MoCl₄(MeCN)₂] | Acetonitrile (MeCN) | Methanol (B129727) | Methanolysis to dimeric Mo(IV) methoxides | researchgate.net |

| Molybdenum(II) chloride cluster | Chloride/Solvent | Triphenylphosphine | Coordinated phosphine (B1218219) complex | rsc.org |

Beyond traditional solution-phase chemistry, solvothermal and mechanochemical methods offer alternative synthetic environments that can provide access to novel materials or more efficient reaction pathways.

Solvothermal Synthesis: This technique involves carrying out a chemical reaction in a sealed vessel (an autoclave) using a solvent at a temperature above its boiling point. The resulting high pressure and temperature can enhance solvent properties, increase reactant solubility, and promote the formation of highly crystalline products. While widely used for synthesizing inorganic materials like molybdenum sulfides and oxides, its principles are applicable to coordination complexes. nih.govacs.orgau.dk

For the synthesis of Octan-1-ol--tetrachloromolybdenum (1/1), a solvothermal approach could involve heating a mixture of a molybdenum chloride precursor (e.g., MoCl₄ or MoCl₅) and octan-1-ol in a non-coordinating, high-boiling solvent. The elevated temperature could facilitate the reaction and promote the crystallization of the desired product upon cooling. The choice of solvent is critical to avoid its participation in the reaction. This method could be particularly useful for overcoming low reactivity or solubility of starting materials under standard conditions. rsc.org

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to induce chemical reactions. This solid-state or liquid-assisted grinding approach can reduce or eliminate the need for bulk solvents, aligning with the principles of green chemistry. acs.org It can also provide access to products that are different from those obtained through solution-based methods.

A potential mechanochemical route to the target compound would involve milling anhydrous molybdenum(IV) chloride directly with octan-1-ol. The mechanical force would create fresh, highly reactive surfaces on the solid MoCl₄, facilitating its direct reaction with the alcohol. This solvent-free approach could be advantageous for a highly moisture-sensitive compound, as it minimizes exposure to potentially wet solvents.

| Method | Principle | Potential Application for [MoCl₄(Octan-1-ol)] | Advantages | Considerations |

| Solvothermal | Reaction in a sealed vessel above the solvent's boiling point. | Heating MoCl₄ and octan-1-ol in an inert, high-boiling solvent. | Can produce highly crystalline products; overcomes low solubility/reactivity. | Requires specialized equipment (autoclave); product isolation can be complex. |

| Mechanochemical | Use of mechanical energy (milling/grinding) to drive reactions. | Direct milling of solid MoCl₄ with liquid octan-1-ol. | Solvent-free or low-solvent; can enhance reaction rates; good for insoluble reactants. | Can lead to amorphous products; potential for thermal decomposition due to localized heating. |

Purification and Isolation Techniques for Molybdenum-Alcohol Complexes

The successful synthesis of a molybdenum-alcohol complex is contingent upon its effective purification and isolation, particularly given the often air- and moisture-sensitive nature of such organometallic compounds. These procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Purification:

Recrystallization: This is the most common method for purifying solid organometallic compounds. It involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. For nonpolar complexes like molybdenum-alkoxides, solvents such as pentane, hexane, or toluene (B28343) are often effective. For example, related molybdenum alkoxide complexes have been successfully recrystallized from cold n-pentane. nih.govacs.org The choice of solvent is crucial; it must dissolve the compound at a higher temperature but not at a lower temperature, and it should not react with the complex.

Sublimation: For volatile and thermally stable compounds, sublimation is an excellent purification method. The crude material is heated under high vacuum, causing it to transform directly from a solid to a gas, which then condenses as a pure crystalline solid on a cold surface. This technique was successfully used to purify the paramagnetic complex [Mo(OtBu)₅], yielding a high-purity product. nih.govacs.orgresearchgate.net

Washing/Trituration: Crude products can often be purified by washing or triturating with a solvent in which the desired compound is insoluble but the impurities are soluble. This is a simple and effective way to remove unreacted starting materials or soluble byproducts.

Isolation:

Filtration: Once the pure solid product has crystallized from solution, it must be separated from the solvent (mother liquor). Under an inert atmosphere, this is typically done using a cannula filter or a fritted glass filter funnel. The solid is collected on the frit and may be washed with a small amount of cold, fresh solvent to remove any remaining impurities. Filtration through an inert support like Celite can also be used to remove fine, suspended byproducts. nih.gov

Centrifugation: For very fine precipitates that are difficult to filter, centrifugation followed by decantation of the supernatant liquid is an effective alternative for isolating the solid product.

Solvent Removal: If the product is stable and non-volatile, the solvent can be removed from the reaction mixture under reduced pressure to yield the crude solid, which is then subjected to one of the purification techniques described above.

| Technique | Description | Example Application | Reference |

| Recrystallization | Dissolving a solid in a solvent at high temperature and cooling to form pure crystals. | Purification of a Mo(IV) alkoxide precursor from cold n-pentane. | nih.gov, acs.org |

| Sublimation | Purifying a solid by heating it under vacuum to a gas phase, followed by condensation. | Isolation of the homoleptic Mo(V) complex [Mo(OtBu)₅]. | nih.gov, acs.org, researchgate.net |

| Inert-Atmosphere Filtration | Separating a solid from a liquid using a filter apparatus under nitrogen or argon. | Isolation of molybdenum-dinitrogen complexes after reaction workup. | nih.gov |

| Washing/Trituration | Suspending a solid in a solvent where it is insoluble to dissolve impurities. | General technique for removing soluble byproducts from crude reaction mixtures. | N/A |

Structural Elucidation and Coordination Chemistry of Octan 1 Ol Tetrachloromolybdenum 1/1

Crystallographic Analysis

Crystallographic analysis is indispensable for the unambiguous determination of molecular structures. For the title compound, this would involve a detailed single-crystal X-ray diffraction study to elucidate the precise arrangement of atoms, bond lengths, and angles.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles. carleton.educreative-biostructure.com In a typical experiment, a single crystal of the compound is irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the crystal structure can be solved and refined. uni-ulm.demit.edu This method would be essential to confirm the molecular structure of Octan-1-ol--tetrachloromolybdenum (1/1) and provide the foundational data for the analyses described in the subsequent sections.

Determination of Coordination Geometry at the Molybdenum Center

Based on known structures of similar molybdenum(IV) complexes, the molybdenum center in Octan-1-ol--tetrachloromolybdenum (1/1) is expected to exhibit a distorted octahedral coordination geometry. libretexts.orgrsc.orgwikipedia.org The coordination sphere would consist of four chloride ligands and the oxygen atom from the octan-1-ol ligand. The sixth coordination site might be occupied by another octan-1-ol ligand, a solvent molecule, or it could lead to the formation of a bridged dimeric structure, which is common for related metal-halide complexes.

Table 1: Expected Coordination at the Molybdenum Center

| Feature | Expected Characteristic |

|---|---|

| Metal Center | Molybdenum (IV) |

| Coordination Number | 6 |

| Geometry | Distorted Octahedral |

| Ligands | 4 x Chloride (Cl⁻), 1 x Octan-1-ol (C₈H₁₈O) |

Analysis of Mo-Cl and Mo-O Bond Lengths and Angles

The bond lengths and angles within the coordination sphere of the molybdenum atom are critical indicators of the nature of the metal-ligand bonding. In related Mo(IV) chloride complexes, Mo-Cl bond lengths typically range from 2.25 to 2.50 Å. materialsproject.org Specifically, in complexes with both terminal and bridging chlorides, terminal Mo-Cl bonds are shorter than bridging ones. For instance, in tetrachlorotris(dimethylphenylphosphine)molybdenum(IV), the Mo–Cl bond lengths are observed between 2.399 and 2.454 Å. rsc.org

The Mo-O bond length for the coordinated octan-1-ol would be comparable to those found in other alcohol-coordinated molybdenum complexes. Studies on ethanol-coordinated Mo(VI) complexes show Mo-O(ethanol) bond lengths in the range of 2.3-2.4 Å. chem-soc.siresearchgate.net Bond angles between adjacent ligands in a distorted octahedral geometry would deviate from the ideal 90° and 180° due to steric hindrance from the bulky octan-1-ol ligand and electronic effects.

Table 2: Representative Molybdenum-Ligand Bond Lengths from Analogous Compounds

| Bond | Compound Class | Typical Bond Length (Å) |

|---|---|---|

| Mo-Cl | Mo(IV) Chloride Adducts | 2.35 - 2.45 |

Conformational Analysis of the Octan-1-ol Ligand within the Complex

Upon coordination to the molybdenum center, the octan-1-ol ligand would adopt a specific conformation to minimize steric strain. The flexible eight-carbon alkyl chain (C₈H₁₇) can exhibit various torsional angles. It is expected that the alkyl chain would orient itself away from the sterically demanding chloride ligands. The conformation is likely to be an extended, anti-periplanar arrangement of the carbon backbone to reduce intramolecular steric clashes, a common feature for long-chain alkyl groups in the solid state.

Spectroscopic Characterization

Spectroscopic methods provide valuable information that complements crystallographic data, confirming the presence of functional groups and offering insights into the electronic structure of the complex.

For the octan-1-ol ligand, characteristic infrared (IR) absorption bands would include the O-H stretching vibration, typically observed as a broad band around 3200-3400 cm⁻¹, which would be shifted upon coordination to the metal. The C-H stretching vibrations of the alkyl chain would appear in the 2850-2960 cm⁻¹ region. The C-O stretching vibration, found around 1050-1150 cm⁻¹, would also likely shift upon coordination.

In the far-infrared region, vibrations corresponding to the Mo-Cl and Mo-O bonds would be expected. Mo-Cl stretching frequencies in octahedral Mo(IV) complexes are typically found in the 300-400 cm⁻¹ range. The Mo-O stretching vibration would be expected at a higher frequency, likely in the 450-550 cm⁻¹ region, consistent with data from related metal-alkoxide complexes. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Octan-1-ol--tetrachloromolybdenum (1/1) | C₈H₁₈Cl₄MoO |

| Molybdenum tetrachloride | MoCl₄ |

| Octan-1-ol | C₈H₁₈O |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of Octan-1-ol--tetrachloromolybdenum (1/1) by identifying the vibrational modes of its constituent bonds. While specific spectra for this exact complex are not widely published, analysis of related molybdenum(V) oxo- and aqua-chloro complexes allows for a detailed prediction of its key vibrational features.

The coordination of octan-1-ol to the molybdenum center is expected to introduce characteristic vibrational modes. The C-O stretching vibration of the alcohol, typically found in the 1220 ± 40 cm⁻¹ region, would be a key indicator of coordination. theaic.org Additionally, the O-H stretching mode, usually a broad band around 3490 cm⁻¹, and the in-plane and out-of-plane O-H bending vibrations, expected near 1413 cm⁻¹ and 599 cm⁻¹, respectively, would be present, though potentially shifted upon coordination. theaic.org

The Mo-Cl stretching frequencies are sensitive to the coordination geometry and the trans influence of other ligands. In related octahedral molybdenum(V) complexes, Mo-Cl stretching vibrations are typically observed in the far-infrared region. For instance, in the mononuclear complex [MoOCl₄(H₂O)]⁻, the Mo-Cl bonds have been identified, and their vibrational frequencies would be comparable to those in the title compound. nih.gov

A crucial vibrational mode to consider would be the Mo-O stretch, arising from the coordinated octan-1-ol. In analogous aqua complexes like [MoOCl₄(H₂O)]⁻, the Mo=O symmetric stretching vibration gives a strong Raman band around 994 cm⁻¹. nih.gov For the octan-1-ol adduct, the Mo-O single bond stretch would be expected at a lower frequency, providing direct evidence of the alcohol's coordination.

Table 1: Predicted Vibrational Frequencies for Octan-1-ol--tetrachloromolybdenum (1/1) Based on Analogous Compounds

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| O-H Stretch | ~3490 | IR | theaic.org |

| C-H Stretch (CH₂) | 2943 - 3000 | IR, Raman | theaic.org |

| O-H In-plane Bend | ~1413 | IR | theaic.org |

| C-O Stretch | 1180 - 1260 | IR | theaic.org |

| Mo-O Stretch | Lower frequency than Mo=O | IR, Raman | nih.gov |

| O-H Out-of-plane Bend | ~599 | IR | theaic.org |

| Mo-Cl Stretch | Far-IR region | IR, Raman | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁹⁵Mo)

NMR spectroscopy provides detailed information about the electronic environment of magnetically active nuclei. The paramagnetic nature of the Mo(V) center (a d¹ ion) in Octan-1-ol--tetrachloromolybdenum (1/1) is expected to cause significant broadening and shifting of the NMR signals, making their observation and interpretation challenging.

¹H and ¹³C NMR: The signals of the octan-1-ol ligand would be most affected by the paramagnetic molybdenum center. The protons and carbons closest to the Mo-O bond would experience the most significant paramagnetic shifts and broadening. In ¹H NMR, the signal for the hydroxyl proton and the methylene (B1212753) protons adjacent to the oxygen would be particularly difficult to observe. Similarly, in ¹³C NMR, the carbon atom bonded to the oxygen would be most affected. While specific data for this complex is scarce, studies on other paramagnetic molybdenum complexes confirm these general trends. ias.ac.inresearchgate.net

⁹⁵Mo NMR: Molybdenum has two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo, with ⁹⁵Mo being the preferred nucleus due to its higher sensitivity and narrower linewidths. huji.ac.il ⁹⁵Mo is a quadrupolar nucleus (spin 5/2), and its signal width is sensitive to the symmetry of the electronic environment. huji.ac.il For a mononuclear complex like Octan-1-ol--tetrachloromolybdenum (1/1), a relatively sharp signal might be expected in a symmetric environment, though the paramagnetic nature of Mo(V) will still contribute to broadening. huji.ac.il The chemical shift range for ⁹⁵Mo is very wide (approximately -2000 to +2300 ppm), making it a sensitive probe of the molybdenum's coordination environment and oxidation state. huji.ac.il For instance, aqueous Mo(V) species have been studied, and their chemical shifts provide insights into the nature of the molybdenum center. huji.ac.il It is anticipated that the ⁹⁵Mo chemical shift for the title compound would fall within the range characteristic of Mo(V) complexes.

Table 2: Expected NMR Spectroscopic Features for Octan-1-ol--tetrachloromolybdenum (1/1)

| Nucleus | Expected Observation | Rationale |

|---|---|---|

| ¹H | Broadened and shifted signals for octan-1-ol protons, especially those near the Mo center. | Paramagnetism of Mo(V). |

| ¹³C | Broadened and shifted signals for octan-1-ol carbons, particularly C1. | Paramagnetism of Mo(V). |

| ⁹⁵Mo | A broad signal with a chemical shift characteristic of Mo(V). | Quadrupolar nucleus and paramagnetism. |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The electronic spectrum of a d¹ Mo(V) complex like Octan-1-ol--tetrachloromolybdenum (1/1) is expected to be dominated by intense ligand-to-metal charge transfer (LMCT) bands. libretexts.org These transitions involve the excitation of an electron from a ligand-based molecular orbital to a metal-based d-orbital.

Given the presence of both chloro and alkoxide ligands, multiple LMCT transitions are possible (Cl → Mo and O → Mo). These bands are typically observed in the UV or high-energy visible region and are characterized by high molar absorptivities (ε > 10,000 L mol⁻¹ cm⁻¹). wikipedia.org In addition to the intense LMCT bands, weaker d-d transitions may also be present. For a d¹ ion in an octahedral or distorted octahedral environment, a single d-d transition might be expected, though it could be obscured by the much stronger charge transfer bands. ias.ac.in The color of Mo(V) complexes, often described as green or brown, arises from these electronic transitions. ias.ac.in

Table 3: Anticipated Electronic Transitions for Octan-1-ol--tetrachloromolybdenum (1/1)

| Transition Type | Expected Spectral Region | Characteristics |

|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | UV - Visible | High intensity (large ε) |

| d-d Transition | Visible | Low intensity (small ε), may be obscured |

X-ray Absorption Spectroscopy (XAS, EXAFS, XANES) for Oxidation State and Local Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the oxidation state and local coordination environment of a specific element, in this case, molybdenum. The XAS spectrum is divided into the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The Mo K-edge XANES spectrum is sensitive to the oxidation state and coordination geometry of the molybdenum atom. The energy of the absorption edge shifts to higher values with an increasing oxidation state. For a Mo(V) complex, the edge position would be intermediate between that of Mo(IV) and Mo(VI) reference compounds. researchgate.net The pre-edge features in the XANES spectrum can provide information about the coordination symmetry; for instance, tetrahedral complexes often show a more intense pre-edge peak than octahedral complexes. researchgate.net

EXAFS: The EXAFS region provides information about the local structure around the molybdenum atom, including bond distances and coordination numbers. Analysis of the EXAFS data for Octan-1-ol--tetrachloromolybdenum (1/1) would allow for the determination of the Mo-Cl and Mo-O bond lengths. For the related [MoOCl₄(H₂O)]⁻ complex, EXAFS analysis has yielded a Mo-Cl bond distance of approximately 2.38 Å and a Mo-O(H₂) distance of 2.30 Å. nih.govkek.jp Similar bond lengths would be expected for the title compound.

Table 4: Expected XAS-Derived Structural Parameters for Octan-1-ol--tetrachloromolybdenum (1/1) Based on Analogues

| Parameter | Expected Value | Technique | Reference |

|---|---|---|---|

| Oxidation State | +5 | XANES | researchgate.net |

| Mo-Cl Bond Distance | ~2.38 Å | EXAFS | nih.govkek.jp |

| Mo-O Bond Distance | ~2.30 Å | EXAFS | nih.govkek.jp |

Electronic Structure and Bonding Analysis

Formal Oxidation State Assignment for Molybdenum

This assignment is consistent with the d¹ electronic configuration for the molybdenum atom (Mo⁵⁺: [Kr] 4d¹). molybdenum42.comyoutube.comshef.ac.uk This d¹ configuration renders the complex paramagnetic, which has significant implications for its spectroscopic properties, particularly NMR. Molybdenum exhibits a wide range of oxidation states in its compounds, from -2 to +6, with the +5 and +6 states being quite common, especially in complexes with electronegative ligands like oxygen and halogens. du.ac.in

Nature of Metal-Ligand Bonding Interactions (σ- and π-contributions)

The bonding in Octan-1-ol--tetrachloromolybdenum (1/1) can be described using molecular orbital theory, considering both sigma (σ) and pi (π) interactions between the molybdenum d-orbitals and the ligand orbitals.

Mo-Cl Bonding: The Mo-Cl bonds are primarily σ-bonds formed by the overlap of molybdenum's hybrid orbitals with the p-orbitals of the chlorine atoms. There can also be a π-component to the bonding, involving the donation of electron density from the filled p-orbitals of the chloride ligands to the partially filled d-orbitals of the Mo(V) center (L→M π-donation).

Ligand Field Theory and Molecular Orbital Considerations

The electronic structure and bonding in Octan-1-ol--tetrachloromolybdenum (1/1) can be effectively described through the application of Ligand Field Theory (LFT), which is an extension of Molecular Orbital (MO) theory applied to transition metal complexes. wikipedia.org In this complex, the central molybdenum atom is in the +4 oxidation state (Mo(IV)), with a d² electron configuration. The coordination geometry, which is crucial for determining the orbital splitting, is anticipated to be octahedral, with the molybdenum center bonded to four chloride ions and the oxygen atom of the octan-1-ol ligand, along with an additional ligand or a vacant site to complete the coordination sphere.

In an idealized octahedral environment, the five degenerate d-orbitals of the molybdenum ion are split into two distinct energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The two d-electrons of the Mo(IV) center will occupy the lower-energy t₂g orbitals, resulting in a paramagnetic complex. The magnitude of the energy separation between the t₂g and eg levels, denoted as Δo (the octahedral splitting parameter), is influenced by the nature of the ligands.

The ligands in this complex, chloride and octan-1-ol, are generally considered to be weak-field ligands. Chloride is a π-donor ligand, while octan-1-ol is primarily a σ-donor. The presence of weak-field ligands leads to a relatively small Δo value. This has implications for the electronic spectrum of the complex, which would be expected to show d-d transitions in the visible or near-infrared region, corresponding to the energy required to promote an electron from the t₂g to the eg level.

A simplified molecular orbital diagram for an octahedral Mo(IV) complex with weak-field ligands is presented below:

Interactive Data Table: Molecular Orbital Energy Levels for Octan-1-ol--tetrachloromolybdenum (1/1)

| Orbital Type | Description | Occupancy |

| σ* (eg) | Antibonding orbitals resulting from σ-interactions with ligands (LUMO) | 0 |

| π (t₂g) | Non-bonding or weakly π-antibonding orbitals (HOMO) | 2 |

| σ (a₁g + eg + t₁u) | Bonding orbitals resulting from σ-interactions with ligands | 12 |

Theoretical and Computational Investigations of Octan 1 Ol Tetrachloromolybdenum 1/1

Molecular Dynamics Simulations

Dynamic Behavior and Flexibility of the Complex

There is currently no specific data from molecular dynamics simulations or other computational methods that would describe the dynamic behavior and flexibility of the Octan-1-ol--tetrachloromolybdenum (1/1) complex. Such studies would typically provide insights into bond vibrations, rotational motions, and the conformational landscape of the molecule, which are essential for understanding its reactivity and interaction with other chemical species.

Quantum Chemical Studies of Reaction Pathways

Detailed quantum chemical studies, which are fundamental to understanding the mechanisms of reactions involving this complex, have not been reported. These investigations are critical for mapping out the potential energy surface of a reaction, thereby providing a theoretical foundation for experimental observations.

Transition State Localization and Energy Barrier Calculations

Information regarding the localization of transition states and the calculation of energy barriers for reactions involving Octan-1-ol--tetrachloromolybdenum (1/1) is absent from the scientific literature. These calculations are vital for determining the kinetics and feasibility of proposed reaction mechanisms. Without such data, any discussion of reaction rates and pathways remains purely speculative.

Identification of Plausible Intermediates

Similarly, there are no published computational studies that identify or characterize plausible intermediates in reactions where Octan-1-ol--tetrachloromolybdenum (1/1) acts as a reactant, catalyst, or product. The identification of reaction intermediates is a key step in elucidating the stepwise mechanism of a chemical transformation.

Reactivity and Mechanistic Studies Involving Octan 1 Ol Tetrachloromolybdenum 1/1

Ligand Exchange and Substitution Processes

The dynamics of ligand exchange are fundamental to understanding the reactivity of a coordination complex. For Octan-1-ol--tetrachloromolybdenum (1/1), this would involve the substitution of both its chloride and octan-1-ol ligands.

Kinetics and Thermodynamics of Chloride Ligand Substitution

A comprehensive study of the chloride ligand substitution would require kinetic data to determine the rate laws and reaction mechanisms, which could be either associative, dissociative, or interchange pathways. Thermodynamic parameters such as enthalpy and entropy of activation would provide insight into the transition state of these substitution reactions. Currently, no specific studies have been published that detail these parameters for Octan-1-ol--tetrachloromolybdenum (1/1).

Lability of the Octan-1-ol Ligand

The lability of the octan-1-ol ligand is a key factor in the complex's potential to interact with other substrates. The strength of the molybdenum-oxygen bond and the steric bulk of the octyl chain would influence the ease with which this ligand can be displaced. Experimental determination of the dissociation constant and the rate of exchange with solvent or other incoming ligands is necessary to quantify its lability.

Reactions with Other Donor Molecules

The interaction of Octan-1-ol--tetrachloromolybdenum (1/1) with other donor molecules, such as phosphines, amines, or other alcohols, would further elucidate its reactivity profile. Such studies would reveal the relative coordinating strength of different ligands and the potential for the synthesis of new molybdenum (IV) derivatives.

Redox Transformations of the Molybdenum Center

Molybdenum is known for its rich redox chemistry, with accessible oxidation states ranging from -2 to +6. The Mo(IV) center in the title compound is expected to undergo both oxidation and reduction, though specific pathways are yet to be experimentally determined.

Pathways for Oxidation of Mo(IV)

The oxidation of the Mo(IV) center to Mo(V) or Mo(VI) could potentially be achieved using a variety of oxidizing agents. The reaction mechanism, whether it proceeds via an inner-sphere or outer-sphere electron transfer, and the nature of the resulting higher-valent molybdenum species are areas of interest for future research. Such transformations are often relevant in catalytic oxidation reactions.

Pathways for Reduction of Mo(IV)

Similarly, the reduction of the Mo(IV) center to lower oxidation states like Mo(III) or Mo(II) would likely require potent reducing agents. Understanding these reduction pathways is crucial, particularly in the context of reductive catalysis and the synthesis of low-valent molybdenum complexes that can activate small molecules.

Electrochemical Investigations

While electrochemical data specifically for the Octan-1-ol--tetrachloromolybdenum (1/1) adduct is not extensively documented in the literature, studies on related molybdenum-alkoxide complexes provide valuable insights into their redox behavior. Electrochemical methods, particularly cyclic voltammetry, are powerful tools for examining the behavior of redox-active species like molybdenum complexes. uea.ac.uk

Investigations into homoleptic non-oxo Mo(V) alkoxide complexes have revealed complex electrochemical behavior. For instance, attempts to electrochemically oxidize [Mo(OtBu)5] resulted in broad and irreversible oxidation waves, suggesting intricate electron transfer processes and potential subsequent chemical reactions. acs.org In other systems, electrochemical studies have been crucial in understanding the formation of molybdenum-dinitrogen complexes and have shown predictable trends in oxidation and reduction potentials based on the ligand environment. nih.gov These studies underscore the sensitivity of the molybdenum center's redox properties to its coordination sphere, which would include the octan-1-ol ligand in the compound of interest.

Mechanistic Aspects of Molybdenum-Mediated Alcohol Transformations

The reactivity of molybdenum complexes in alcohol transformations is governed by a series of fundamental mechanistic steps, including C-O bond activation, dehydrogenation, dehydration, and hydrodeoxygenation.

The cleavage of the C-O bond in alcohols is a thermodynamically challenging step that is crucial for many deoxygenation reactions. nih.gov Molybdenum in its +4 oxidation state, Mo(IV), is implicated as a key player in this process. In bimetallic catalyst systems, Mo(IV) is often present alongside other oxidation states. rsc.orgethz.ch The activation of the C-O bond is thought to occur through the coordination of the alcohol's oxygen atom to a reduced molybdenum site. nih.gov This interaction facilitates the subsequent cleavage of the C-O bond.

Studies on bimetallic catalysts have shown that reduced Mo species are key to efficiently activating C–O bonds. chemrxiv.org For primary and secondary alcohols, the mechanism is distinct from the dehydration-hydrogenation pathway observed for tertiary alcohols and is correlated with the presence of metallic Mo species on the catalyst surface. rsc.orgethz.ch Theoretical studies have further elucidated this, showing that Mo sites can significantly activate the C-OH bond, promoting the hydrodehydration of alcohols. mdpi.com

Dehydrogenation of primary alcohols to aldehydes is a significant transformation catalyzed by molybdenum complexes. Molybdenum-based catalysts, including molybdenum carbides and nitrides, have shown activity for this process. nih.govresearchgate.net The mechanism of dehydrogenation can proceed through different pathways. One proposed pathway involves the breaking of the O-H bond to form an alkoxy intermediate, followed by the cleavage of a C-H bond to yield the aldehyde. nih.gov

Another pathway involves the initial breaking of a C-H bond to form a hydroxyalkyl intermediate. nih.gov The specific pathway and its efficiency can be influenced by the catalyst's structure and the reaction conditions. For instance, on solid-state molybdenum sulfide (B99878) clusters, it is suggested that a Lewis-acidic coordinatively unsaturated molybdenum atom and a basic sulfur ligand work in synergy to facilitate the dehydrogenation. researchgate.net Recent research has also demonstrated that molybdenum(0) complexes can catalyze the synthesis of quinolines through the acceptorless dehydrogenative coupling of alcohols, confirming a dehydrogenation pathway through control experiments. researchgate.net

The dehydration of alcohols to form alkenes is another important molybdenum-catalyzed reaction. This pathway is particularly dominant for tertiary alcohols. rsc.orgethz.ch The mechanism generally involves the protonation of the alcohol's hydroxyl group, making it a better leaving group. byjus.com The subsequent loss of a water molecule generates a carbocation intermediate, which then loses a proton to form the alkene. byjus.com

The acidity of the molybdenum catalyst can play a crucial role in promoting this pathway. For example, the addition of molybdenum to a silica (B1680970) support can increase Brønsted or Lewis acidity, which in turn facilitates alcohol activation and promotes C-O bond cleavage via acid-catalyzed dehydration. ethz.chnih.gov Studies on bimetallic Ir-Mo/SiO2 catalysts have shown significant olefin formation from tertiary alcohols, suggesting that the bimetallic material has increased acidity that promotes this dehydration pathway. ethz.chnih.gov In contrast, primary alcohols like 1-nonanol did not show significant olefin formation under similar conditions, indicating that acid-catalyzed dehydration is not a major pathway for these substrates. ethz.chnih.gov

Hydrodeoxygenation (HDO) is a process that removes oxygen from an alcohol, converting it into an alkane. This is a key reaction in biomass upgrading. mdpi.com For primary and secondary alcohols, HDO catalyzed by molybdenum-containing systems is believed to follow a distinct mechanism from the dehydration-hydrogenation route. This direct HDO process is linked to the presence of reduced molybdenum species. nih.gov

In bimetallic catalysts, molybdenum is thought to activate the C-O bond, while a second metal, such as platinum or rhodium, activates H2. nih.gov This synergistic action allows for the catalytic turnover, keeping the molybdenum in a reduced state necessary for activity. nih.gov The efficiency and selectivity of HDO are highly dependent on the catalyst composition and the nature of the alcohol substrate. For example, Ir-Mo/SiO2, Rh-Mo/SiO2, and Pt-Mo/SiO2 catalysts are active for the deoxygenation of primary, secondary, and tertiary alcohols, while Pd-Mo/SiO2 is selective for tertiary alcohols. rsc.orgethz.ch

Several catalytic cycles have been proposed for molybdenum-mediated alcohol transformations, with the rate-determining step varying depending on the specific reaction and catalyst system. For the dehydration of alcohols, the formation of the carbocation intermediate after the C-O bond breaks is generally considered the slowest step and is therefore rate-determining. byjus.com

In the context of alcohol dehydrogenation, the initial C-H or O-H bond cleavage can be the rate-limiting step. For instance, in the dehydrogenation of methanol (B129727) on a β-Mo2N(001) surface, the O-H bond breaking to form an alkoxy intermediate has a higher energy barrier than the subsequent C-H bond cleavage, suggesting it could be rate-limiting. nih.gov

For HDO reactions, the catalytic cycle is more complex. It involves the adsorption of the alcohol onto the catalyst surface, C-O bond scission, and subsequent hydrogenation steps. The regeneration of the active molybdenum site is crucial for catalytic turnover. The specific rate-determining step can be influenced by factors such as hydrogen pressure and the nature of the catalyst support.

Interactive Data Table: Molybdenum Catalyst Activity in Alcohol Transformations This table summarizes the catalytic performance of various molybdenum-based systems in different alcohol transformation reactions.

| Catalyst System | Alcohol Substrate | Reaction Type | Key Findings |

| Ir-Mo/SiO2 | Primary, Secondary, and Tertiary Alcohols | HDO, Dehydration | High activity for HDO of all alcohol types. Promotes dehydration in tertiary alcohols. ethz.ch |

| Pd-Mo/SiO2 | Tertiary Alcohols | HDO | Selective for the deoxygenation of tertiary alcohols. ethz.ch |

| MoOx/SiO2 | Tertiary Alcohols | Dehydration | Leads to the formation of olefins, indicating a dehydration-hydrogenation pathway. rsc.orgethz.ch |

| β-Mo2N(001) | Methanol, 2-octanol | Dehydrogenation | Shows potential activity for alcohol dehydrogenation. nih.gov |

| CuxMo6S8–δ | Primary and Secondary Alcohols | Dehydrogenation | Active for dehydrogenation to aldehydes and ketones after thermal activation. researchgate.net |

| Mo(0) complexes | Alcohols | Dehydrogenative Coupling | Catalyzes the synthesis of quinolines via an acceptorless dehydrogenation pathway. researchgate.net |

In-situ Spectroscopic Monitoring of Reaction Intermediates

For instance, in the context of reactions involving molybdenum-alkoxide complexes, in-situ FT-IR spectroscopy could be employed to monitor the characteristic vibrational frequencies of Mo-O and Mo-Cl bonds. The formation of the Octan-1-ol--tetrachloromolybdenum (1/1) complex itself from a precursor like molybdenum pentachloride (MoCl₅) and octan-1-ol would likely involve the release of HCl, a process that could be monitored by observing changes in the IR spectrum. core.ac.uk Subsequent reactions, such as the oxidation of the alcohol ligand or reactions with other substrates, would lead to new spectral features corresponding to the formation of molybdenum-oxo species (Mo=O) or changes in the organic functionalities. rsc.org

UV-Vis spectroscopy is particularly useful for studying transition metal complexes due to their characteristic d-d electronic transitions and ligand-to-metal charge-transfer (LMCT) bands. nih.gov The formation of different molybdenum species in various oxidation states (e.g., Mo(IV), Mo(V), Mo(VI)) during a catalytic cycle would result in distinct changes in the UV-Vis spectrum, allowing for the identification and quantification of these transient intermediates. nih.gov For example, the oxidation of a Mo(IV) species to a Mo(VI)=O species during an oxygen atom transfer reaction would be accompanied by significant spectral shifts.

The table below illustrates hypothetical applications of in-situ spectroscopy for monitoring reactions involving molybdenum complexes, based on established methodologies for related systems.

Table 1: Hypothetical In-situ Spectroscopic Monitoring of Reactions Involving Molybdenum Complexes

| Spectroscopic Technique | Hypothetical Application for Molybdenum-Alkoxide Systems | Potential Information Gained |

|---|---|---|

| In-situ FT-IR (ReactIR) | Monitoring the reaction of MoCl₄ with octan-1-ol. | Observation of the disappearance of O-H stretching vibrations from the alcohol and the appearance of new Mo-O-C stretches, confirming ligand exchange. |

| Tracking the oxidation of a molybdenum-alkoxide complex. | Detection of the emergence of a strong absorption band characteristic of the Mo=O double bond, indicating the formation of an oxo-molybdenum species. | |

| In-situ UV-Vis | Following the redox changes of the molybdenum center during a catalytic cycle. | Identification of different oxidation states (e.g., Mo(IV), Mo(V), Mo(VI)) through their characteristic absorption bands, providing insights into the catalytic mechanism. |

| Observing the formation of charge-transfer complexes with substrates. | Detection of new absorption bands arising from the interaction of the molybdenum complex with substrates like olefins or sulfoxides. |

| In-situ Raman | Characterizing the molybdenum-oxo species formed during a reaction. | Providing complementary vibrational information to FT-IR, particularly for symmetric Mo=O stretches, which can be weak in the IR spectrum. |

Kinetic Isotope Effect Studies for Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction. While specific KIE studies on "Octan-1-ol--tetrachloromolybdenum (1/1)" are not documented, the principles of KIE can be applied to understand potential reaction pathways involving this complex.

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For example, in an alcohol oxidation reaction catalyzed by a molybdenum complex, replacing the hydrogen on the carbon bearing the hydroxyl group with deuterium (B1214612) (C-H vs. C-D) would be expected to exhibit a significant primary KIE if the C-H bond cleavage is the rate-limiting step. The observation of a large kH/kD value would support a mechanism where this bond is broken in the transition state. nih.gov

Secondary KIEs arise from isotopic substitution at positions not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller and provide information about changes in the steric environment or hybridization at the labeled position during the reaction.

The table below outlines hypothetical KIE studies that could be performed on reactions involving molybdenum-alkoxide complexes to distinguish between different mechanistic pathways.

Table 2: Hypothetical Kinetic Isotope Effect Studies for Molybdenum-Catalyzed Reactions

| Reaction Type | Isotopic Labeling Strategy | Expected KIE (k_light / k_heavy) | Mechanistic Implication |

|---|---|---|---|

| Alcohol Oxidation | α-deuteration of the alcohol substrate (e.g., octan-1-d₁-ol) | > 1 (Primary KIE) | C-H bond cleavage is part of the rate-determining step. |

| ≈ 1 | C-H bond cleavage occurs after the rate-determining step. | ||

| Olefin Epoxidation | Deuteration of the olefin substrate | ≈ 1 | The C-H bonds of the olefin are not significantly perturbed in the rate-determining step, consistent with concerted oxygen atom transfer. |

| Sulfoxide (B87167) Reduction | Isotopic substitution in the sulfoxide (e.g., ¹⁸O) | > 1 (Primary KIE) | The S-O bond is cleaved in the rate-determining step. |

Reactions with Other Organic Substrates for Fundamental Mechanistic Insights (e.g., olefins, sulfoxides, related functional groups)

The reactivity of "Octan-1-ol--tetrachloromolybdenum (1/1)" with various organic substrates is expected to be dictated by the chemistry of the molybdenum center, which can act as a Lewis acid and participate in redox processes. Based on the extensive literature on molybdenum catalysis, this complex could potentially be involved in reactions such as olefin epoxidation and sulfoxide reduction.

Olefin Epoxidation: High-valent molybdenum complexes are well-known catalysts for the epoxidation of olefins, typically using alkyl hydroperoxides as the oxygen source. acs.orgnih.gov In such systems, a molybdenum-alkoxide or -oxo species is often the active catalyst. The reaction of "Octan-1-ol--tetrachloromolybdenum (1/1)" with an olefin in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) could lead to the formation of an epoxide. The mechanism is generally believed to involve the coordination of the hydroperoxide to the molybdenum center, followed by the transfer of an oxygen atom to the olefin. acs.org The octanol (B41247) ligand could influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity.

Sulfoxide Reduction: Molybdenum complexes are also capable of catalyzing the deoxygenation of sulfoxides to sulfides. This reaction is a key step in the catalytic cycle of certain molybdenum-containing enzymes. The mechanism often involves the transfer of the oxygen atom from the sulfoxide to a lower-valent molybdenum species, regenerating the active higher-valent oxo-molybdenum catalyst. researchgate.net The "Octan-1-ol--tetrachloromolybdenum (1/1)" complex, likely a Mo(IV) species, could be oxidized by a sulfoxide to a Mo(VI) oxo species.

The table below summarizes the potential reactivity of a molybdenum-alkoxide complex with these organic substrates, along with the likely molybdenum-containing products.

Table 3: Potential Reactions of Molybdenum-Alkoxide Complexes with Organic Substrates

| Organic Substrate | Reagents/Conditions | Expected Organic Product | Likely Molybdenum Product |

|---|---|---|---|

| Olefin (e.g., Cyclooctene) | tert-Butyl hydroperoxide (TBHP) | Epoxide (e.g., Cyclooctene oxide) | Molybdenum(VI) di-tert-butoxide or related species |

| Sulfoxide (e.g., Dimethyl sulfoxide) | Inert atmosphere | Sulfide (e.g., Dimethyl sulfide) | Molybdenum(VI) oxo species (e.g., MoOCl₂(OR)₂) |

Table of Compounds

| Compound Name |

|---|

| Octan-1-ol--tetrachloromolybdenum (1/1) |

| Molybdenum pentachloride |

| Octan-1-ol |

| tert-Butyl hydroperoxide |

| Cyclooctene |

| Cyclooctene oxide |

| Dimethyl sulfoxide |

Advanced Methodologies in Characterization and Reaction Monitoring

Solid-State Nuclear Magnetic Resonance (SS-NMR)

Solid-State Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in solid materials. wikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are influenced by factors such as chemical shift anisotropy, dipolar couplings, and quadrupolar interactions. wikipedia.orgbmrb.io These interactions provide rich structural information about the solid-state arrangement of molecules.

For a compound like Octan-1-ol--tetrachloromolybdenum (1/1), SS-NMR can be employed to:

Determine the coordination environment of the molybdenum center: By analyzing the chemical shifts and line shapes of molybdenum isotopes (e.g., ⁹⁵Mo), information about the geometry and electronic structure of the metal center can be obtained.

Characterize the organic ligand: ¹³C and ¹H SS-NMR can provide details about the conformation and packing of the octan-1-ol ligand within the crystal lattice.

Investigate intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can be used to probe through-space interactions between different nuclei, revealing insights into the packing of the molecules. csic.es

Magic-angle spinning (MAS) is a critical technique in SS-NMR that involves rapidly spinning the sample at a specific angle (54.74°) to the external magnetic field. wikipedia.orgbmrb.io This process averages out the anisotropic interactions, leading to sharper and more resolved spectra, which is particularly important for obtaining high-resolution data for complex materials. nih.gov

Operando Spectroscopy for Real-Time Reaction Analysis

Operando spectroscopy allows for the real-time monitoring of a material's properties under actual reaction conditions. rsc.org This in-situ approach is invaluable for understanding reaction mechanisms, identifying transient intermediates, and correlating structural changes with catalytic activity. For reactions involving Octan-1-ol--tetrachloromolybdenum (1/1), operando techniques can provide dynamic information that is not accessible from ex-situ measurements.

Common operando methods that could be applied include:

Operando X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques can track changes in the crystalline structure and the local coordination environment of the molybdenum atom as a reaction proceeds. acs.org For instance, operando XAS can reveal changes in the oxidation state and bond distances around the molybdenum center. rsc.org

Operando Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopies can monitor changes in the bonding of the octan-1-ol ligand and the molybdenum-chlorine bonds during a reaction, providing insights into ligand exchange or transformation processes.

By combining spectroscopic data with simultaneous measurement of reaction kinetics, a comprehensive picture of the catalytic cycle or reaction pathway can be constructed. rsc.org

Mass Spectrometry Techniques for Complex and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification of molecular species. nih.gov For organometallic compounds like Octan-1-ol--tetrachloromolybdenum (1/1), soft ionization techniques are particularly useful as they minimize fragmentation and allow for the detection of intact molecular ions and reaction intermediates. upce.cz

Key MS techniques include:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is well-suited for non-volatile and thermally labile compounds. upce.czuvic.ca In MALDI-TOF, the sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is ideal for analyzing species in solution and can be directly coupled with liquid chromatography for the separation and identification of components in a reaction mixture. nih.govupce.czuvic.ca It is particularly effective for detecting charged intermediates in catalytic reactions. nih.gov

These techniques can be used to confirm the molecular weight of the parent complex and to identify transient species formed during reactions, which is crucial for elucidating reaction mechanisms. nih.govnih.gov The characteristic isotopic pattern of molybdenum can aid in the unambiguous identification of molybdenum-containing fragments. upce.cz

Advanced Thermal Analysis for Phase Transitions and Stability

Advanced thermal analysis techniques are essential for determining the thermal stability, decomposition pathways, and phase transitions of materials. semanticscholar.org For Octan-1-ol--tetrachloromolybdenum (1/1), Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are particularly informative.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.orgslideshare.net This allows for the quantitative determination of transition temperatures and enthalpies associated with events like melting, crystallization, and decomposition. researchgate.net For instance, a DSC thermogram would reveal the melting point of the complex and any subsequent exothermic decomposition processes. researchgate.net

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material. libretexts.orgslideshare.net It is used to detect phase changes and chemical reactions by observing endothermic or exothermic peaks. libretexts.org

The data obtained from these analyses are critical for understanding the thermal limits of the compound and for designing appropriate conditions for its synthesis, storage, and application.

| Thermal Analysis Technique | Information Obtained |

| DSC | Melting point, crystallization temperature, heat of fusion, heat of crystallization, decomposition temperature and enthalpy. |

| DTA | Phase transition temperatures, detection of exothermic and endothermic events. |

Impedance Spectroscopy for Electrical Property-Structure Correlation

Impedance spectroscopy is a powerful technique for characterizing the electrical properties of materials and correlating them with their microstructure. vidyasagar.ac.inresearchgate.net By applying a small AC voltage over a range of frequencies, the impedance of the material can be measured, providing insights into its conductivity, dielectric properties, and relaxation processes. vidyasagar.ac.innih.gov

For a molybdenum complex like Octan-1-ol--tetrachloromolybdenum (1/1), impedance spectroscopy can be used to:

Determine the bulk conductivity: This provides information about the charge transport mechanisms within the material. nih.gov

Investigate the influence of grain boundaries: In polycrystalline samples, impedance spectroscopy can distinguish between the electrical response of the grains and the grain boundaries. researchgate.net

Study structural transformations: In-situ impedance spectroscopy can monitor changes in electrical properties that accompany phase transitions or chemical reactions. nih.govirb.hr

The correlation of electrical behavior with the structural information obtained from other techniques can lead to a deeper understanding of the structure-property relationships in these materials. Many molybdenum complexes exhibit semiconducting behavior, with conductivity increasing with temperature. nih.gov

Future Research Directions and Broader Implications

Exploration of Structure-Reactivity Relationships with Analogous Alcohol Ligands

A foundational study would involve the synthesis and characterization of a series of molybdenum(IV) tetrachloride complexes with various alcohol ligands. This would allow for a systematic investigation into how the steric and electronic properties of the alcohol influence the structure and reactivity of the resulting complex. A comparative analysis of these analogous compounds would provide crucial insights into the role of the octan-1-ol ligand in the target compound.

Table 1: Proposed Analogous Alcohol Ligands for Comparative Study

| Ligand Name | Chemical Formula | Key Properties for Investigation |

| Methanol (B129727) | CH₃OH | Minimal steric hindrance |

| Ethanol | C₂H₅OH | Increased alkyl chain length |

| Isopropanol | (CH₃)₂CHOH | Secondary alcohol, increased steric bulk |

| tert-Butanol | (CH₃)₃COH | Tertiary alcohol, significant steric hindrance |

Investigation of the Influence of Ancillary Ligands on Mo(IV) Reactivity

The reactivity of the molybdenum center can be significantly tuned by the introduction of ancillary ligands. Future research should explore the synthesis of derivatives of Octan-1-ol--tetrachloromolybdenum (1/1) where one or more of the chloride ligands are replaced by other monodentate or bidentate ligands. This would allow for a detailed examination of how changes in the coordination sphere affect the compound's stability, solubility, and catalytic activity.

Elucidation of Highly Complex or Multistep Reaction Mechanisms

Should Octan-1-ol--tetrachloromolybdenum (1/1) demonstrate catalytic activity, a detailed elucidation of the reaction mechanisms would be a critical area of research. This would involve a combination of kinetic studies, spectroscopic analysis of intermediates, and isotopic labeling experiments to unravel the elementary steps of the catalytic cycle. Understanding these complex mechanisms is essential for optimizing reaction conditions and designing more efficient catalysts.

Theoretical Design of Octan-1-ol--tetrachloromolybdenum (1/1) Derivatives with Tunable Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool for predicting the properties of and designing new derivatives of Octan-1-ol--tetrachloromolybdenum (1/1). Theoretical studies could be employed to screen potential ancillary ligands and predict their impact on the electronic structure and reactivity of the molybdenum center. This in-silico approach can guide synthetic efforts towards compounds with desired catalytic properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Octan-1-ol--tetrachloromolybdenum (1/1) in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to ensure adequate ventilation and minimize inhalation risks. Store the compound in a sealed, moisture-resistant container under inert gas (e.g., argon) to prevent degradation. Avoid contact with oxidizing agents or heat sources, as molybdenum chlorides can react exothermically. In case of spills, use inert absorbents and dispose of waste following institutional guidelines .

Q. How can researchers synthesize Octan-1-ol--tetrachloromolybdenum (1/1) with controlled stoichiometry?

- Methodological Answer : Start by dissolving anhydrous MoCl₄ in a dry, aprotic solvent (e.g., dichloromethane) under nitrogen. Add octan-1-ol dropwise while monitoring temperature to avoid ligand decomposition. Use molar ratios of 1:1 (MoCl₄:octan-1-ol) and confirm completion via FT-IR (e.g., disappearance of free -OH stretches at ~3300 cm⁻¹). Isolate the product via vacuum filtration and characterize purity via elemental analysis .

Q. What spectroscopic techniques are suitable for preliminary characterization of this complex?

- Methodological Answer :

- FT-IR : Identify coordination shifts in the C-O and Mo-Cl vibrational modes.

- UV-Vis : Monitor d-d transitions in the visible range (400–700 nm) to infer geometry.

- ¹H NMR : Use deuterated solvents to detect paramagnetic broadening (if Mo is in a high-spin state).

Cross-reference results with computational simulations (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of Octan-1-ol--tetrachloromolybdenum (1/1) be resolved?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to differentiate oxidative vs. inherent decomposition. Pair with differential scanning calorimetry (DSC) to identify phase transitions. Replicate experiments across multiple labs to rule out instrument-specific artifacts. Publish raw data and experimental conditions (e.g., heating rates, sample mass) to enable meta-analysis .

Q. What strategies optimize catalytic activity when using this complex in oxidation reactions?

- Methodological Answer : Screen solvents (e.g., acetonitrile vs. toluene) to modulate Lewis acidity. Vary substrate-to-catalyst ratios and monitor turnover frequency (TOF) via GC or HPLC. Introduce co-ligands (e.g., pyridine) to stabilize reactive intermediates. Use in situ Raman spectroscopy to track Mo=O bond formation during catalysis .

Q. How can crystallographic disorder in Octan-1-ol--tetrachloromolybdenum (1/1) crystals be addressed?

- Methodological Answer : Grow crystals via slow diffusion of hexane into a saturated dichloromethane solution at -20°C. Use synchrotron X-ray sources to improve resolution for disordered alkyl chains. Refine structures with SHELXL using constraints for Mo-Cl and Mo-O bond lengths. Validate with Hirshfeld surface analysis to assess packing efficiency .

Q. What analytical approaches distinguish between monomeric and dimeric forms of the complex in solution?

- Methodological Answer : Conduct cryoscopic molecular weight determination in benzene. Compare experimental values with theoretical monomer/dimer masses. Use small-angle X-ray scattering (SAXS) to detect aggregation. Pair with ESI-MS (electrospray ionization mass spectrometry) in negative ion mode to identify [MoCl₄(octan-1-ol)]⁻ adducts .

Methodological Guidelines

- Safety Compliance : Adhere to SDS protocols for analogous alcohols (octan-1-ol) and chlorinated metal compounds (e.g., MoCl₄) when handling the complex .

- Reproducibility : Document experimental parameters (e.g., solvent purity, reaction atmosphere) in line with journal guidelines for organic chemistry research .

- Data Validation : Use triplicate measurements and statistical analysis (e.g., standard deviation) for quantitative results. Archive raw spectra and chromatograms as supplemental information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.